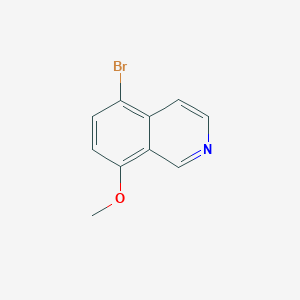

5-Bromo-8-methoxyisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWGLXQEEJHTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=NC=CC2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10730366 | |

| Record name | 5-Bromo-8-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679433-91-1 | |

| Record name | 5-Bromo-8-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Versatile Heterocyclic Scaffold

An In-depth Technical Guide to 5-Bromo-8-methoxyisoquinoline: Properties, Synthesis, and Applications

In the landscape of medicinal chemistry and materials science, the isoquinoline core represents a privileged scaffold, forming the structural basis for numerous natural products and synthetic compounds with significant biological activity. This compound (CAS No. 679433-91-1) emerges as a particularly valuable building block for researchers and drug development professionals. Its strategic substitution pattern—an electron-donating methoxy group at the C8 position and a versatile bromine atom at the C5 position—endows it with a unique combination of reactivity and functionality. The methoxy group activates the benzene ring, influencing its electronic properties, while the bromine atom serves as an exceptional synthetic handle for a wide array of cross-coupling and substitution reactions. This guide provides a comprehensive technical overview of its core properties, a robust synthetic protocol, and its potential applications, designed to empower scientists in leveraging this compound for novel molecular design.

Section 1: Core Physicochemical and Structural Properties

The fundamental properties of this compound are essential for its handling, characterization, and use in synthetic protocols. While experimentally determined physical constants such as melting and boiling points are not widely published, a summary of its known and computed properties provides a solid foundation for laboratory use.

The molecule possesses a planar aromatic structure, a characteristic that influences its packing in the solid state and its interaction with biological targets.[1] The single rotatable bond corresponds to the methyl group of the methoxy substituent.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 679433-91-1 | [1][2] |

| Molecular Formula | C₁₀H₈BrNO | [1][2] |

| Molecular Weight | 238.08 g/mol | [1] |

| Exact Mass | 236.979 u | [2] |

| Physical Form | Solid (predicted) | [3] |

| Topological Polar Surface Area | 22.1 Ų | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 2 (N and O) | [2] |

Section 2: Spectroscopic Signature Analysis

While a publicly available, fully assigned spectrum for this compound is scarce, its spectroscopic characteristics can be reliably predicted based on its structure and by comparison with its well-documented isomer, 5-Bromo-8-methoxyquinoline.[4][5]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons and the three methoxy protons. The protons on the pyridine ring (H1, H3, H4) will appear in the downfield region (typically δ > 8.5 ppm for protons adjacent to the nitrogen). The protons on the benzene ring (H6, H7) will form an AB doublet system due to ortho-coupling. The methoxy group will present as a sharp singlet around δ 4.0 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display ten distinct signals for the carbon atoms of the isoquinoline core and one for the methoxy group. The carbon atom attached to the bromine (C5) and the carbon attached to the methoxy group (C8) will have their chemical shifts significantly influenced by these substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C=C and C=N stretching vibrations within the aromatic system (approx. 1500-1600 cm⁻¹), C-H aromatic stretching (approx. 3000-3100 cm⁻¹), and strong C-O stretching from the methoxy group (approx. 1000-1300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 237 and 239.

Section 3: Synthesis and Purification Methodology

The synthesis of this compound is most logically achieved via a two-stage process: construction of the 8-methoxyisoquinoline core followed by regioselective bromination. The Bischler-Napieralski reaction is a classic and effective method for the initial cyclization.[6][7][8]

Synthetic Workflow Diagram

Caption: Proposed two-stage synthesis of this compound.

Protocol 1: Synthesis of 8-Methoxyisoquinoline via Bischler-Napieralski Reaction

This protocol involves the formation of a formamide from 2-(2-methoxyphenyl)ethan-1-amine, followed by cyclization and aromatization.

Step-by-Step Methodology:

-

N-Formylation: To a solution of 2-(2-methoxyphenyl)ethan-1-amine (1.0 eq) in ethanol, add ethyl formate (1.5 eq). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to yield crude N-(2-(2-methoxyphenyl)ethyl)formamide, which can often be used in the next step without further purification.

-

Cyclodehydration: In a fume hood, cautiously add phosphorus oxychloride (POCl₃, 3.0 eq) to the crude formamide at 0 °C. After the initial exothermic reaction subsides, slowly heat the mixture to reflux (approx. 100-110 °C) for 2-3 hours. The reaction turns dark.

-

Workup and Dehydrogenation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide or NaOH solution until pH > 10, keeping the temperature low. Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. To the crude 3,4-dihydro-8-methoxyisoquinoline, add 10% Palladium on carbon (Pd/C, 5 mol%) and suspend in a high-boiling solvent like xylene or decalin. Reflux for 8-12 hours until dehydrogenation is complete (monitored by GC-MS or TLC).

-

Purification: Cool the mixture, filter through a pad of Celite to remove the Pd/C catalyst, and wash the pad with the solvent. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford pure 8-methoxyisoquinoline.

Protocol 2: Regioselective Bromination

The electron-donating methoxy group at C8 strongly directs electrophilic substitution to the para position (C5).[5][9]

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 8-methoxyisoquinoline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane in a flask protected from light.

-

Brominating Agent Addition: Cool the solution to 0 °C. Slowly add a solution of N-Bromosuccinimide (NBS, 1.05 eq) or molecular bromine (Br₂, 1.0 eq) in the same solvent dropwise over 30 minutes.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting material by TLC.

-

Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any excess bromine. If using an acidic solvent, neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield pure this compound.

Section 4: Chemical Reactivity and Derivatization Potential

The true value of this compound for a synthetic chemist lies in its predictable and versatile reactivity, which allows for the strategic introduction of molecular diversity.

Key Reaction Pathways Diagram

Caption: Key reactive sites and derivatization pathways for this compound.

-

Palladium-Catalyzed Cross-Coupling: The C5-Br bond is the primary site for derivatization. It readily participates in a host of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery. This includes:

-

Suzuki Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.

-

Buchwald-Hartwig Amination: To form C-N bonds with a wide range of amines.

-

Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

-

Heck Coupling: To form C-C double bonds with alkenes.

-

-

Nucleophilic Aromatic Substitution (SₙAr): While less common without strong activation, the bromine can potentially be displaced by potent nucleophiles under specific conditions.

-

Ring-Based Reactions: The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to reveal the corresponding 8-hydroxyisoquinoline, providing another point for functionalization (e.g., etherification, esterification).

Section 5: Applications in Drug Discovery and Materials Science

This compound is not an end product but a crucial intermediate. Its utility is demonstrated by the importance of the substituted isoquinoline scaffolds that can be synthesized from it.[1]

-

Oncology: Many kinase inhibitors and topoisomerase inhibitors feature complex substituted isoquinoline cores. This building block provides a direct route to introduce diversity at the C5 position, which can be critical for tuning selectivity and potency.

-

Neuroscience: The isoquinoline nucleus is present in compounds targeting various receptors in the central nervous system. The ability to easily synthesize libraries of 5-substituted analogues is invaluable for structure-activity relationship (SAR) studies.

-

Infectious Diseases: Substituted quinolines and isoquinolines have a long history as antimalarial and antibacterial agents.[3] This scaffold allows for the exploration of new chemical space in the search for novel anti-infectives.

-

Materials Science: The rigid, planar isoquinoline system can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.[1]

Section 6: Safety, Handling, and Storage

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in the searched literature. The following recommendations are based on the safety profile of the isomeric 5-Bromo-8-methoxyquinoline and general principles for handling halogenated aromatic compounds.

-

Hazards: Assumed to be an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][10]

-

Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Prevent dust formation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation: Move person to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.

-

References

- 1. Buy this compound | 679433-91-1 [smolecule.com]

- 2. 679433-91-1|5-Bromo-8-methoxy-isoquinoline: In Stock [parkwayscientific.com]

- 3. 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China – High Quality Chemical Compound [quinoline-thiophene.com]

- 4. rsc.org [rsc.org]

- 5. acgpubs.org [acgpubs.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pictet-Gams Isoquinoline Synthesis [drugfuture.com]

5-Bromo-8-methoxyisoquinoline CAS number and molecular weight

An In-depth Technical Guide to 5-Bromo-8-methoxyisoquinoline

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental chemical and physical properties, established synthesis methodologies, and its pivotal role as a versatile building block for the development of novel pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to support advanced research and development activities.

Core Compound Identification and Physicochemical Properties

This compound is a substituted isoquinoline, a heterocyclic scaffold characterized by a fused benzene and pyridine ring system. The strategic placement of a bromine atom at the 5-position and a methoxy group at the 8-position endows the molecule with unique reactivity, making it a valuable precursor in synthetic chemistry.[1] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the electron-donating methoxy group influences the electronic properties of the aromatic system.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 679433-91-1 | [1] |

| Molecular Formula | C₁₀H₈BrNO | [1][2] |

| Molecular Weight | 238.08 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | COC1=C2C=NC=CC2=C(C=C1)Br | [1] |

| Physical Form | Solid |

| Storage | Sealed in dry, room temperature | |

Chemical Structure and Reactivity Profile

The reactivity of this compound is dictated by the interplay of its constituent functional groups on the core isoquinoline scaffold. Understanding this profile is critical for its effective utilization in multi-step syntheses.

Caption: Chemical structure of this compound.

Key Reaction Modalities:

-

Cross-Coupling Reactions : The C5-bromine atom is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bond formation), and Sonogashira (for C-C triple bond formation). These reactions are foundational in modern drug discovery for assembling complex molecular architectures.[1]

-

Nucleophilic Aromatic Substitution (SNAr) : While the bromine atom can be a target for nucleophilic substitution, this is less common than cross-coupling unless activated by strongly electron-withdrawing groups, which are absent here. The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal the corresponding 8-hydroxyisoquinoline, providing another avenue for functionalization.

-

Oxidation and Reduction : The isoquinoline ring system can be subjected to various oxidation and reduction reactions to yield different derivatives, although these transformations must be carefully controlled to avoid undesired side reactions.[1]

Synthesis Methodology: A Practical Approach

The synthesis of this compound is most commonly achieved through the regioselective bromination of its precursor, 8-methoxyisoquinoline. The electron-donating nature of the methoxy group at the C8 position directs electrophilic substitution primarily to the C5 (para) position.

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis via Bromination of 8-Methoxyisoquinoline

This protocol describes a representative procedure for the synthesis of this compound. The choice of a strong acid like sulfuric acid as the solvent helps to activate the isoquinoline ring towards electrophilic attack while controlling regioselectivity.[3][4]

Materials:

-

8-Methoxyisoquinoline

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Concentrated Sulfuric Acid (H₂SO₄) or Nitrobenzene[1]

-

Ice bath

-

Sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., Dichloromethane)

-

Drying agent (e.g., Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 8-methoxyisoquinoline in concentrated sulfuric acid at 0 °C (using an ice bath). The acid serves as both the solvent and a catalyst.

-

Bromination: Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The use of NBS is often preferred over liquid bromine for easier handling and improved safety.[5] Maintain the internal temperature below 5 °C throughout the addition to minimize the formation of byproducts.

-

Reaction Monitoring: Allow the reaction to stir at a low temperature for several hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture over crushed ice to quench the reaction. This will precipitate the crude product.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the product into an organic solvent like dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/heptane) or by column chromatography to yield pure this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate or building block.[1] The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.

-

Scaffold for Bioactive Molecules: Its structure serves as a key precursor for synthesizing compounds with potential therapeutic applications.[1] Isoquinoline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[6]

-

Key Intermediate: Bromoisoquinoline derivatives are key intermediates in the synthesis of complex pharmaceutical compounds.[4] The bromine atom at the 5-position allows for the introduction of diverse functionalities through cross-coupling chemistry, enabling the exploration of a broad chemical space in the search for new drug candidates.

Safety, Handling, and Storage

Hazard Identification (based on 5-Bromo-8-methoxyquinoline):

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles (conforming to EN 166), and a lab coat.[2]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[2]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[2]

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[2]

-

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with significant utility in pharmaceutical research and organic synthesis. Its defined structure and versatile reactivity, particularly at the C5-bromo position, provide chemists with a reliable platform for constructing complex molecular targets. Adherence to proper synthesis protocols and safety precautions is essential for its effective and safe application in the laboratory. This guide provides the foundational knowledge required for professionals to leverage this compound in their research and development endeavors.

References

- 1. Buy this compound | 679433-91-1 [smolecule.com]

- 2. fishersci.fi [fishersci.fi]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]

- 7. 5-Bromo-8-methoxyquinoline, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

solubility of 5-Bromo-8-methoxyisoquinoline in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Bromo-8-methoxyisoquinoline in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in the synthesis of pharmacologically active compounds. Its utility in drug discovery and development is intrinsically linked to its solubility, which governs reaction conditions, purification strategies, and formulation for biological assays. This technical guide provides a comprehensive analysis of the solubility of this compound. We delve into the theoretical principles dictating its solubility based on its molecular structure, offer a predicted solubility profile in a range of common organic solvents, and present detailed, field-proven protocols for both qualitative and quantitative solubility determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively handle this compound and streamline its application in synthetic and medicinal chemistry workflows.

Introduction to this compound

Chemical Identity and Structure

This compound is a substituted isoquinoline derivative. The isoquinoline core is a bicyclic aromatic heterocycle containing a pyridine ring fused to a benzene ring. In this specific molecule, the benzene ring is substituted at position 5 with a bromine atom and at position 8 with a methoxy group. The strategic placement of these functional groups makes it a versatile intermediate for introducing further molecular complexity through reactions like transition-metal-catalyzed couplings.[1]

The structure consists of a largely non-polar aromatic system, a weakly basic nitrogen atom capable of acting as a hydrogen bond acceptor, an electron-withdrawing bromine atom, and an electron-donating methoxy group. These features collectively define its physicochemical behavior, including its solubility.

Physicochemical Properties

A precise understanding of the compound's fundamental properties is crucial for its application in a laboratory setting. The key data are summarized below.

| Property | Value | Source |

| CAS Number | 10522-47-1 | [2][3] |

| Molecular Formula | C₁₀H₈BrNO | [2] |

| Molecular Weight | 238.08 g/mol | [2][3] |

| Physical Form | Solid | [2] |

| Storage | Sealed in dry, room temperature conditions | [2] |

Significance in Research and Drug Development

Bromoisoquinoline derivatives are pivotal intermediates in the synthesis of novel pharmaceutical compounds.[4][5] The bromo-substituent on this compound serves as a chemical handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. The isoquinoline scaffold itself is a privileged structure found in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities. Therefore, understanding and controlling the solubility of this intermediate is a rate-limiting step in the efficient synthesis and screening of new chemical entities.

Theoretical Principles of Solubility

The "Like Dissolves Like" Paradigm

The most fundamental principle governing solubility is that a solute will dissolve best in a solvent that has a similar polarity.[6] This is because the dissolution process requires the energy released from solute-solvent interactions to be sufficient to overcome the energy of the solute-solute (crystal lattice) and solvent-solvent interactions. Most organic molecules are relatively non-polar and tend to be soluble in less polar organic solvents.

Molecular Structure Analysis of this compound

The solubility of this compound is a direct consequence of its molecular structure.

-

Aromatic System: The large, fused aromatic rings are hydrophobic and non-polar, favoring interactions with non-polar solvents through van der Waals forces.

-

Heteroatoms (N, O) and Halogen (Br): The nitrogen in the isoquinoline ring, the oxygen of the methoxy group, and the bromine atom introduce polarity. The lone pairs on the nitrogen and oxygen atoms can act as hydrogen bond acceptors with protic solvents (e.g., alcohols).

-

Overall Polarity: While the molecule possesses polar functional groups, its large hydrophobic surface area suggests it will have limited solubility in highly polar solvents like water but good solubility in many common organic solvents.[7] The presence of the basic nitrogen means its solubility can be significantly enhanced in acidic aqueous solutions through the formation of a more polar ammonium salt.[8]

Caption: Key intermolecular forces governing solubility.

Predicted and Observed Solubility Profile

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | Soluble | Capable of hydrogen bonding with the nitrogen and oxygen atoms. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Highly Soluble | Strong dipole-dipole interactions are favorable. DMSO is a common choice for stock solutions.[8] |

| Halogenated | Dichloromethane (DCM), Chloroform | Highly Soluble | Similar polarity and ability to engage in dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Moderately Soluble | Favorable π-stacking and van der Waals interactions with the aromatic core. |

| Ethers | Diethyl Ether, THF | Moderately Soluble | Moderate polarity and some hydrogen bond accepting capability. |

| Non-Polar Alkanes | Heptane, Hexane | Sparingly Soluble to Insoluble | Used in recrystallization, indicating lower solubility at room temperature.[4][5] |

| Aqueous | Water | Insoluble | The large hydrophobic structure dominates over the polar groups.[7] |

| Aqueous Acid | 5% HCl | Soluble | Protonation of the basic nitrogen forms a polar, water-soluble salt. |

Experimental Determination of Solubility: Protocols and Best Practices

Rationale for Method Selection

For novel or sparsely characterized compounds, experimental verification of solubility is essential. A two-tiered approach is recommended: a rapid qualitative assessment for initial screening of solvents, followed by a rigorous quantitative method for precise measurements. The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[6]

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick "soluble" or "insoluble" determination, often defined as dissolving >30 mg/mL.[9]

Methodology:

-

Preparation: Add approximately 25 mg of this compound to a small, clean test tube or vial.[10]

-

Solvent Addition: Add the chosen solvent (e.g., ethanol) in 0.25 mL increments, up to a total volume of 0.75 mL.[10]

-

Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Classification:

-

Soluble: If all solid dissolves completely.

-

Partially Soluble: If some, but not all, solid dissolves.

-

Insoluble: If no significant amount of solid dissolves.

-

Protocol 2: Quantitative Determination via Isothermal Shake-Flask Method

This protocol determines the equilibrium solubility at a specific temperature.

Caption: Experimental workflow for the Shake-Flask method.

Detailed Methodology:

-

System Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the same temperature-controlled environment for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method). Quantify the concentration of the diluted sample using a pre-validated and calibrated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Practical Considerations for Drug Development Professionals

Preparing Stock Solutions for Biological Assays

In drug discovery, compounds are typically stored as high-concentration stock solutions in an organic solvent and then diluted into an aqueous assay buffer for biological testing.[8]

-

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions due to its high solubilizing power for a broad range of organic compounds and its miscibility with water.[8]

-

Troubleshooting Precipitation: A common challenge arises when a DMSO stock is diluted into an aqueous buffer, causing the poorly water-soluble compound to precipitate.[8] To mitigate this:

-

Lower the Final Concentration: Reduce the final concentration of the compound in the assay.

-

Increase Co-solvent Percentage: Slightly increase the final DMSO concentration (e.g., from 0.5% to 1.0%), but always run a vehicle control to ensure the solvent itself does not affect the assay outcome.

-

Use Surfactants: Incorporate low concentrations of non-ionic surfactants like Tween-80 into the assay buffer to help maintain solubility.[8]

-

Solvent Selection for Synthesis and Purification

The choice of solvent is critical for both chemical reactions and purification.

-

Reaction Solvent: Solvents like dichloromethane, chloroform, or toluene are often suitable for reactions involving this intermediate, depending on the specific reaction requirements.

-

Purification (Recrystallization): An ideal recrystallization solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below. For similar bromo-nitroisoquinolines, solvent systems like heptane/toluene have been used effectively for purification, suggesting that this compound would have low solubility in non-polar alkane solvents.[1][4]

Conclusion

This compound exhibits a solubility profile characteristic of a moderately polar organic solid with a significant hydrophobic backbone. It is predicted to be highly soluble in polar aprotic and halogenated organic solvents, moderately soluble in aromatic and ether solvents, and poorly soluble in non-polar alkanes and water. Its solubility in aqueous media can be dramatically increased under acidic conditions due to the basicity of the isoquinoline nitrogen. For practical applications, DMSO serves as an excellent solvent for preparing concentrated stock solutions, while systems involving non-polar solvents like heptane are useful for purification. The experimental protocols provided herein offer a robust framework for researchers to precisely quantify its solubility, enabling more efficient process development, reliable biological screening, and accelerated drug discovery efforts.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 5-Bromo-8-methoxyquinoline | 10522-47-1 [sigmaaldrich.com]

- 3. H54386.06 [thermofisher.com]

- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 5. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China – High Quality Chemical Compound [quinoline-thiophene.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromo-8-methoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-bromo-8-methoxyisoquinoline. As a key heterocyclic scaffold, substituted isoquinolines are of significant interest in medicinal chemistry and drug development.[1] Accurate structural elucidation using NMR spectroscopy is paramount for confirming the identity and purity of these compounds, which is a critical step in any synthetic or drug discovery workflow.

This document offers a comprehensive interpretation of the predicted ¹H and ¹³C NMR spectra of this compound, grounded in established spectroscopic principles and supported by comparative data from its quinoline isomer. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data for this class of molecules.

The Structure of this compound

The structural framework and numbering of this compound are fundamental to the assignment of its NMR signals. The isoquinoline core is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. In this derivative, the bromine atom is positioned at C5, and the methoxy group is at C8.

Figure 1: Structure and Atom Numbering of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is expected to exhibit five signals in the aromatic region and one singlet for the methoxy group in the aliphatic region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H1 | 9.2 - 9.4 | s | - | The H1 proton in isoquinolines is characteristically deshielded due to its proximity to the electronegative nitrogen atom and the anisotropic effect of the fused benzene ring. It typically appears as a singlet. |

| H3 | 8.5 - 8.7 | d | J ≈ 5-6 | The H3 proton is also significantly deshielded by the adjacent nitrogen atom. It is expected to be a doublet due to coupling with H4. |

| H4 | 7.6 - 7.8 | d | J ≈ 5-6 | The H4 proton is coupled to H3 and will therefore appear as a doublet. Its chemical shift is influenced by the nitrogen atom, though to a lesser extent than H3. |

| H6 | 7.8 - 8.0 | d | J ≈ 8-9 | The H6 proton is part of a two-spin system with H7 on the carbocyclic ring. The electron-withdrawing effect of the bromine at C5 will cause a downfield shift. It will appear as a doublet. |

| H7 | 7.1 - 7.3 | d | J ≈ 8-9 | The H7 proton is coupled to H6 and will be a doublet. The electron-donating methoxy group at C8 will cause an upfield shift compared to H6. |

| OCH₃ | 4.0 - 4.2 | s | - | The methoxy protons will appear as a sharp singlet in the aliphatic region of the spectrum. |

Detailed Analysis of Predicted ¹H NMR Resonances

The predicted chemical shifts are influenced by a combination of inductive effects, resonance effects, and the anisotropic effect of the aromatic rings. The nitrogen atom in the isoquinoline ring acts as an electron-withdrawing group, deshielding the protons in the heterocyclic ring (H1, H3, and H4). The H1 proton is the most deshielded due to its peri-relationship with the nitrogen lone pair and the adjacent fused ring.

In the carbocyclic ring, the bromine atom at C5 is an electron-withdrawing group, which will deshield the ortho-proton H6. Conversely, the methoxy group at C8 is an electron-donating group, which will shield the ortho-proton H7, causing it to appear at a relatively upfield chemical shift. The coupling between H6 and H7 is expected to be a typical ortho-coupling with a J-value of approximately 8-9 Hz.

The following diagram illustrates the predicted through-bond correlations that would be observed in a COSY experiment.

Figure 2: Predicted ¹H-¹H COSY Correlations for this compound.

Predicted ¹³C NMR Spectral Data

Similar to the ¹H NMR spectrum, a reliable prediction of the ¹³C NMR spectrum of this compound can be made by analyzing the spectrum of its quinoline isomer and considering the known electronic effects of the nitrogen atom in the isoquinoline ring system. The spectrum is expected to show 10 distinct carbon signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 | 152 - 154 | The C1 carbon is adjacent to the nitrogen atom and is significantly deshielded. |

| C3 | 143 - 145 | The C3 carbon is also deshielded by the adjacent nitrogen atom. |

| C4 | 120 - 122 | The C4 carbon is less affected by the nitrogen compared to C1 and C3. |

| C4a | 135 - 137 | This is a quaternary carbon at the ring junction. |

| C5 | 115 - 117 | The C5 carbon is directly attached to the bromine atom, and its chemical shift is influenced by the heavy atom effect, causing it to be more shielded than expected based on electronic effects alone. |

| C6 | 132 - 134 | This carbon is ortho to the bromine atom and will be deshielded. |

| C7 | 110 - 112 | This carbon is ortho to the methoxy group and will be shielded. |

| C8 | 155 - 157 | The C8 carbon is attached to the electronegative oxygen of the methoxy group and is significantly deshielded. |

| C8a | 128 - 130 | This is a quaternary carbon at the ring junction. |

| OCH₃ | 56 - 58 | The methoxy carbon appears in the typical range for such functional groups. |

Detailed Analysis of Predicted ¹³C NMR Resonances

The chemical shifts of the carbons in the heterocyclic ring (C1, C3, C4, C4a, and C8a) are primarily influenced by the electronegativity of the nitrogen atom. C1 and C3, being closest to the nitrogen, are the most deshielded. In the carbocyclic ring, the C5 carbon bearing the bromine atom will be influenced by both the inductive effect of the halogen and the heavy atom effect. The C8 carbon, bonded to the oxygen of the methoxy group, will be significantly deshielded. The electron-donating nature of the methoxy group will shield the ortho-carbon C7.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

2. Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the aromatic and aliphatic regions.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the spectrum by setting the TMS signal to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak pick to determine the precise chemical shifts of all signals.

The following diagram outlines the general workflow for NMR data acquisition and analysis.

Figure 3: General Workflow for NMR Data Acquisition and Analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectral data for this compound. By leveraging the experimental data of its quinoline isomer and applying fundamental principles of NMR spectroscopy, a detailed and well-reasoned assignment of the proton and carbon signals has been presented. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data for this and related compounds. This information is intended to be a valuable resource for researchers and scientists working on the synthesis and characterization of novel isoquinoline-based molecules in the pursuit of new therapeutic agents.

References

synthesis route for 5-Bromo-8-methoxyisoquinoline from isoquinoline

An In-depth Technical Guide to the Synthesis of 5-Bromo-8-methoxyisoquinoline from Isoquinoline

Abstract

This compound is a highly valuable heterocyclic building block in the fields of medicinal chemistry and materials science, serving as a key intermediate for a range of complex molecular targets. The precise installation of substituents at the C-5 and C-8 positions of the isoquinoline scaffold, however, presents a significant regiochemical challenge due to the complex electronic nature of the bicyclic system. This guide provides a comprehensive, technically-grounded route for the synthesis of this compound starting from isoquinoline. We present a robust, multi-step strategy centered on the initial functionalization of the C-8 position, followed by a highly regioselective bromination at the C-5 position. Each step is detailed with an in-depth rationale for the chosen methodology, step-by-step experimental protocols, and supporting data. An alternative, more direct synthetic strategy is also discussed to provide a comparative perspective for process optimization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-elucidated pathway to this important synthetic intermediate.

Introduction: Strategic Considerations for Isoquinoline Functionalization

The isoquinoline nucleus is a prevalent scaffold in numerous natural products and pharmacologically active compounds. The functionalization of its benzene ring via electrophilic aromatic substitution is complicated by the deactivating effect of the protonated pyridine ring under the strong acidic conditions typically required for such reactions.[1] When electrophilic substitution does occur, it preferentially targets the C-5 and C-8 positions, often resulting in a mixture of isomers that can be challenging to separate.[1][2]

The synthesis of this compound therefore requires a carefully designed strategy that exerts precise control over the regiochemical outcome. The primary synthetic route detailed in this guide follows a logical progression:

-

Installation of a functional handle at the C-8 position: This is achieved through a sequence of nitration, reduction, and diazotization to create an 8-hydroxyisoquinoline intermediate.

-

Conversion to the target methoxy group: The hydroxyl group is then methylated to form 8-methoxyisoquinoline.

-

Regioselective bromination: The powerful electron-donating effect of the C-8 methoxy group is leveraged to direct the final bromination exclusively to the C-5 position.

This strategy prioritizes high-yield, selective reactions at each stage to maximize the overall efficiency of the synthesis.

Part I: Synthesis of the Key Intermediate: 8-Methoxyisoquinoline

This section details the four-step sequence to convert isoquinoline into the crucial 8-methoxyisoquinoline intermediate.

Step 1: Electrophilic Nitration of Isoquinoline

Causality & Rationale: The initial step introduces a nitro group onto the benzene ring, which will later be converted into the desired methoxy functionality. Under strong nitrating conditions (a mixture of nitric and sulfuric acids), the isoquinoline nitrogen is protonated to form the isoquinolinium ion. This ion is highly electron-deficient, significantly deactivating the entire ring system to electrophilic attack.[1] Substitution is therefore much slower than for a comparable carbocycle like naphthalene.[1] The reaction proceeds through a doubly charged intermediate, with electrophilic attack occurring preferentially at the C-5 and C-8 positions, typically yielding a roughly equimolar mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[1][2]

Experimental Protocol: Synthesis of 5- and 8-Nitroisoquinoline

-

Materials: Isoquinoline, Concentrated Sulfuric Acid (H₂SO₄, 98%), Fuming Nitric Acid (HNO₃, >90%), Ice, Ammonium Hydroxide (aq. NH₄OH), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0°C, slowly add isoquinoline (1.0 equiv) to concentrated sulfuric acid.

-

Maintain the temperature at 0°C and add fuming nitric acid (1.1 equiv) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for one hour.

-

Carefully pour the reaction mixture onto a large volume of crushed ice.

-

Neutralize the resulting solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8. The internal temperature should be maintained below 20°C during neutralization.

-

Extract the aqueous slurry with dichloromethane multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a mixture of nitroisoquinolines.

-

The 8-nitroisoquinoline isomer can be isolated from the 5-nitro isomer via fractional crystallization or column chromatography.

-

| Parameter | Value | Reference |

| Product Ratio | ~90% 5-Nitro, ~10% 8-Nitro | [2] |

| Temperature | 0 °C | [1] |

| Rationale | Minimizes side reactions, controls exothermic process |

Note: The cited yields in reference[2] show a strong preference for the 5-nitro isomer. Separation by chromatography is essential to obtain pure 8-nitroisoquinoline for the subsequent steps.

Step 2: Reduction to 8-Aminoisoquinoline

Causality & Rationale: The conversion of the nitro group to an amine is a standard transformation that sets the stage for the subsequent Sandmeyer reaction. Metal-acid systems, such as iron powder in acetic acid, are highly effective and chemoselective for this reduction, leaving the heterocyclic ring intact. Iron is a cost-effective and robust choice for this transformation on a laboratory scale.

Experimental Protocol: Synthesis of 8-Aminoisoquinoline

-

Materials: 8-Nitroisoquinoline, Iron powder (Fe), Glacial Acetic Acid (AcOH), Ethanol (EtOH), Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate (EtOAc).

-

Procedure:

-

Suspend 8-nitroisoquinoline (1.0 equiv) in a mixture of ethanol and acetic acid.

-

Heat the mixture to 70-80°C with vigorous stirring.

-

Add iron powder (6.0 equiv) portion-wise, ensuring the reaction temperature does not exceed 90°C.[3]

-

After the addition is complete, maintain the reaction at 70-80°C for 2 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 8-aminoisoquinoline, which can be purified further if necessary.

-

Step 3: Diazotization and Hydrolysis to 8-Hydroxyisoquinoline

Causality & Rationale: This step converts the amino group into a hydroxyl group. The process involves two key stages. First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[4] This diazonium salt is a superb intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (dinitrogen gas).[4] Second, by carefully heating the aqueous solution of the diazonium salt, the diazonio group is displaced by water in a nucleophilic aromatic substitution reaction, yielding the corresponding phenol (8-hydroxyisoquinoline).[5] This is a classic and reliable method for installing a hydroxyl group in place of an amine.[4][5]

Experimental Protocol: Synthesis of 8-Hydroxyisoquinoline

-

Materials: 8-Aminoisoquinoline, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water, Sodium Hydroxide (NaOH) solution.

-

Procedure:

-

Dissolve 8-aminoisoquinoline (1.0 equiv) in dilute sulfuric acid, cooling the mixture to 0-5°C in an ice bath.

-

Prepare a solution of sodium nitrite (1.1 equiv) in cold water.

-

Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5°C. Stir for 30 minutes at this temperature after addition is complete.

-

To effect hydrolysis, gently warm the reaction mixture to 50-60°C. Nitrogen gas evolution should be observed. Maintain this temperature until gas evolution ceases.

-

Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution to a pH of 7-7.5.[6]

-

The 8-hydroxyquinoline product will precipitate. Isolate the solid by filtration.

-

The crude product can be purified by recrystallization or sublimation to yield pure 8-hydroxyisoquinoline.

-

Step 4: O-Methylation to 8-Methoxyisoquinoline

Causality & Rationale: The final step in the synthesis of our key intermediate is the conversion of the phenolic hydroxyl group to a methoxy ether. This is typically achieved via a Williamson ether synthesis. The phenolic proton is first removed by a base (e.g., potassium carbonate) to generate a more nucleophilic phenoxide ion. This phenoxide then attacks a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, in an Sₙ2 reaction to form the methyl ether. This method is highly efficient for the methylation of phenols.[7]

Experimental Protocol: Synthesis of 8-Methoxyisoquinoline

-

Materials: 8-Hydroxyisoquinoline, Dimethyl sulfate (DMS), Anhydrous Potassium Carbonate (K₂CO₃), Acetone.

-

Procedure:

-

In a round-bottom flask, combine 8-hydroxyisoquinoline (1.0 equiv), anhydrous potassium carbonate (2.0-3.0 equiv), and a suitable solvent such as acetone.

-

Stir the suspension and add dimethyl sulfate (1.2 equiv) dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude 8-methoxyisoquinoline can be purified by column chromatography or distillation.[7]

-

Part II: Regioselective Bromination to this compound

With the 8-methoxyisoquinoline intermediate in hand, the final step is the highly selective installation of the bromine atom at the C-5 position.

Step 5: Electrophilic Bromination of 8-Methoxyisoquinoline

Causality & Rationale: This step is the cornerstone of the entire synthetic strategy. The C-8 methoxy group is a powerful activating group for electrophilic aromatic substitution. Through resonance, it donates electron density to the benzene ring, particularly at the ortho (C-7) and para (C-5) positions. The C-5 position is sterically more accessible and electronically favored, making it the primary site of attack for an electrophile like bromine. This strong directing effect overrides the general deactivation of the ring system by the pyridine moiety, leading to a clean and highly regioselective bromination to afford the desired product as the sole or major isomer.[3][8]

Experimental Protocol: Synthesis of this compound

-

Materials: 8-Methoxyisoquinoline, Molecular Bromine (Br₂), Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), 5% Sodium Bicarbonate (NaHCO₃) solution.

-

Procedure:

-

Dissolve 8-methoxyisoquinoline (1.0 equiv) in distilled dichloromethane in a flask protected from light.[8]

-

Prepare a solution of bromine (1.1 equiv) in dichloromethane.[8]

-

Add the bromine solution dropwise to the stirred 8-methoxyisoquinoline solution at ambient temperature over 10 minutes.

-

Stir the reaction in the dark for 2 days, monitoring its progress by TLC.[8]

-

Upon completion, wash the organic layer with 5% aqueous sodium bicarbonate solution to quench any unreacted bromine, followed by a water wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude material can be purified by passing it through a short column of alumina or silica gel to afford pure this compound.

-

| Parameter | Value | Reference |

| Reagent | Bromine (Br₂) | [8] |

| Solvent | Dichloromethane (CH₂Cl₂) | [8] |

| Yield | 92% | [8] |

| Regioselectivity | Sole product observed at C-5 | [3][8] |

Alternative Synthetic Strategy

An alternative and more convergent approach involves performing the bromination first, followed by nitration. A procedure published in Organic Syntheses details a convenient one-pot method to prepare 5-bromo-8-nitroisoquinoline directly from isoquinoline.[9]

Rationale & Comparison:

-

Pros: This route is highly efficient, potentially reducing the number of separate operational steps and purifications required to obtain the 5-bromo-8-nitro intermediate. The initial bromination of isoquinoline with NBS in sulfuric acid is highly regioselective for the C-5 position.[9][10][11]

-

Cons: The subsequent steps (reduction, diazotization, methylation) must be performed on a brominated substrate, which may require re-optimization of reaction conditions. The overall atom economy and yield should be carefully compared with the primary route to determine the most effective strategy for a given scale.

Conclusion

The synthesis of this compound from isoquinoline is a challenging yet achievable task that hinges on a well-planned regiochemical control strategy. The primary route presented in this guide, which proceeds through the formation and subsequent bromination of an 8-methoxyisoquinoline intermediate, offers a reliable and high-yielding pathway. The powerful directing effect of the C-8 methoxy group ensures a clean and selective final bromination step. Each stage of this synthesis is based on well-established and understood chemical transformations, providing a robust framework for researchers. The alternative one-pot bromination/nitration strategy offers a more convergent approach that may be advantageous under certain circumstances. By understanding the underlying principles of reactivity and selectivity of the isoquinoline core, chemists can successfully navigate its synthesis and unlock its potential as a versatile building block for discovery.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. benchchem.com [benchchem.com]

- 3. acgpubs.org [acgpubs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

commercial suppliers and purchasing of 5-Bromo-8-methoxyisoquinoline

An In-depth Technical Guide to the Commercial Sourcing and Procurement of 5-Bromo-8-methoxyisoquinoline

Authored by a Senior Application Scientist

This guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic sourcing, evaluation, and handling of this compound. As a key heterocyclic building block, the integrity of this starting material is paramount to the success of complex synthetic campaigns and the generation of reliable biological data. This document moves beyond a simple list of suppliers to provide a framework for making informed purchasing decisions, ensuring quality, and maintaining safety in the laboratory.

The Strategic Importance of this compound in Medicinal Chemistry

This compound is a substituted aromatic heterocycle belonging to the isoquinoline family. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The specific substitution pattern of this compound offers synthetic chemists two distinct points for molecular elaboration:

-

The 5-bromo position: This site is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This versatility is fundamental in exploring the structure-activity relationship (SAR) of a lead compound.

-

The 8-methoxy group: This electron-donating group influences the reactivity of the aromatic system. It can also be a site for demethylation to reveal a hydroxyl group, providing a handle for further functionalization or serving as a key hydrogen bond donor in ligand-receptor interactions.

Given its role as a foundational intermediate, the procurement of this compound is a critical first step in many discovery programs.[4] The quality of the initial building block directly impacts reaction yields, impurity profiles of subsequent compounds, and ultimately, the integrity of the entire research endeavor.

Identifying and Evaluating Commercial Suppliers

A multitude of chemical suppliers offer this compound. However, they vary significantly in terms of scale, purity, documentation, and lead times. The selection process must be tailored to the specific needs of the research phase, from small-scale screening to larger-scale lead optimization.

Key Physicochemical Data

Before initiating a search, it is essential to be familiar with the compound's core identifiers and properties. This ensures accurate communication with suppliers and proper handling upon receipt.

| Property | Value | Source(s) |

| CAS Number | 679433-91-1 | [5] |

| Molecular Formula | C₁₀H₈BrNO | [5] |

| Molecular Weight | 238.08 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | COC1=C2C=NC=CC2=C(C=C1)Br | [5] |

| Typical Purity | >95% | [6] |

| Appearance | Solid (often white to pale yellow) | [7][8] |

| Storage | Room temperature, sealed in dry conditions | [7] |

Representative Commercial Supplier Landscape

The following table provides a comparative overview of representative suppliers. This is not an exhaustive list but illustrates the types of vendors available. Note: Availability and pricing are subject to change and should always be confirmed directly with the supplier.

| Supplier | Typical Purity Offered | Available Quantities | Documentation Provided | Target Audience |

| Smolecule | In Stock (Purity not specified) | Not specified | General product info | Research & Development |

| Sigma-Aldrich (Merck) | 98% (for similar quinolines) | Gram scale | CoA, SDS | Academic & Industrial Research |

| Thermo Scientific (Alfa Aesar) | 96% (for similar quinolines) | Gram scale | CoA, SDS | Academic & Industrial Research |

| AOBChem | 95% | 250mg - 100g | SDS, CoA | Research & Development |

| Combi-Blocks | Not specified | Not specified | SDS | Chemical Synthesis |

The Purchasing Workflow: A Step-by-Step Guide

A systematic approach to purchasing ensures that the material received meets the stringent requirements of drug discovery research. Simply selecting the cheapest option can introduce significant downstream risks, including failed reactions, misleading biological data due to impurities, and project delays.

Below is a logical workflow for the procurement process.

References

- 1. mdpi.com [mdpi.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 5. Buy this compound | 679433-91-1 [smolecule.com]

- 6. aobchem.com [aobchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mmbio.byu.edu [mmbio.byu.edu]

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 5-Bromo-8-methoxyisoquinoline

Introduction: Navigating the Chemistry and Hazards of a Key Research Intermediate

5-Bromo-8-methoxyisoquinoline is a heterocyclic organic compound utilized as a key intermediate in the synthesis of more complex molecules, particularly within pharmaceutical and materials science research.[1][2] Its structure, featuring an isoquinoline core functionalized with a bromine atom and a methoxy group, endows it with unique reactivity valuable for constructing novel therapeutic agents and functional materials.[1][3]

However, the very features that make this compound synthetically useful also necessitate a rigorous and informed approach to its handling and storage. As with many halogenated aromatic compounds, it presents potential health and safety risks that must be managed through a combination of engineering controls, appropriate personal protective equipment (PPE), and well-defined protocols.

A Note on Data Sourcing: Direct and comprehensive safety data specifically for this compound is not widely published. Therefore, this guide has been expertly synthesized by leveraging the detailed Safety Data Sheets (SDS) for the closely related structural isomer, 5-Bromo-8-methoxyquinoline , and its derivatives.[4][5][6] The principles of chemical safety dictate that in the absence of specific data, a compound should be handled with the precautions appropriate for its most hazardous potential analogue. The guidance provided herein is built on this conservative, safety-first principle.

Section 1: Hazard Identification and Classification

Understanding the specific hazards is the foundation of safe laboratory practice. Based on the available data for its quinoline analogue, this compound should be treated as a hazardous substance.[4]

Globally Harmonized System (GHS) Classification

The compound is classified with the following hazards, indicated by the GHS07 pictogram (Exclamation mark).

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][7]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]

Table 1: GHS Hazard Summary

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][8] | Warning[4] | GHS07 |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[4][8] | Warning[4] | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4] | Warning[4] | GHS07 |

The Chemical Basis of Hazard (Causality)

The toxicological profile is a direct consequence of the molecule's structure. The isoquinoline ring is a bio-active scaffold, and the presence of a bromine atom enhances its reactivity. Bromine is an effective leaving group in nucleophilic substitution reactions, and its presence on an aromatic ring can influence the molecule's interaction with biological macromolecules.[1][3] Inhalation of the powdered solid can lead to mechanical and chemical irritation of the respiratory tract, while skin and eye contact can result in localized irritation.

Section 2: Comprehensive Risk Management: From Assessment to Disposal

A multi-layered approach to risk management is essential. This involves a pre-experimental risk assessment, the implementation of robust controls during handling, and proper procedures for waste disposal.

Risk Assessment Workflow

Before any procedure involving this compound, a thorough risk assessment must be conducted. This process involves identifying hazards, evaluating risks, and implementing control measures. The following diagram illustrates a logical workflow for this critical process.

Caption: Risk Assessment Workflow for Handling this compound.

Section 3: Safe Handling Protocols and Personal Protection

Adherence to strict handling protocols is non-negotiable. The following measures are mandatory.

Engineering Controls

-

Ventilation: All manipulations of this compound, especially handling the solid powder, must be performed in a properly functioning and certified chemical fume hood to prevent inhalation.[9][10] Ensure adequate ventilation in the storage area.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[11]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent exposure. A standard ensemble for handling this compound is detailed below.[12]

Table 2: Required Personal Protective Equipment

| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing Solid | Tightly sealed safety goggles or face shield.[11][13] | Chemical-resistant gloves (e.g., Nitrile).[4] | Full-length lab coat, closed-toe shoes.[9] | Required if weighing outside a fume hood (not recommended). Use a NIOSH-approved respirator.[4][13] |

| Solution Prep/Transfer | Tightly sealed safety goggles or face shield.[11][13] | Chemical-resistant gloves (e.g., Nitrile).[4] | Full-length lab coat, consider a chemical-resistant apron.[11] | Not required if performed within a fume hood. |

| Spill Cleanup | Tightly sealed safety goggles and face shield.[11][13] | Heavy-duty chemical-resistant gloves.[4] | Chemical-resistant suit or apron over lab coat.[12] | A NIOSH-approved respirator with appropriate cartridges should be used.[4] |

Step-by-Step Protocol for Weighing and Preparing a Solution

This protocol is designed to minimize exposure and ensure accuracy.

-

Preparation:

-

Don all required PPE as specified in Table 2.

-

Designate a specific area within the fume hood for the weighing operation.

-

Place a weigh boat on the analytical balance and tare.

-

-

Dispensing the Solid:

-

Retrieve the stock container from its storage location.

-

Inside the fume hood, carefully open the container. Avoid creating airborne dust.

-

Use a clean, dedicated spatula to transfer the desired amount of this compound to the weigh boat.

-

Securely close the stock container immediately after dispensing.

-

-

Preparing the Solution:

-

Carefully transfer the weighed solid into the appropriate flask.

-

Using a funnel, slowly add the desired solvent to the flask, rinsing the weigh boat to ensure a quantitative transfer.

-

Seal the flask and agitate as needed (stirring, sonication) until the solid is fully dissolved.

-

-

Cleanup:

-

Dispose of the used weigh boat, spatula cleaning wipes, and gloves as halogenated solid waste.

-

Wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the wipes as hazardous waste.

-

Wash hands thoroughly with soap and water after removing gloves.[9]

-

Section 4: Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] Recommended storage is at room temperature, sealed in a dry environment.

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[3][11] The active chemical properties mean contact with these substances could trigger a reaction.[3]

-

Environmental Sensitivity: The compound is sensitive to humidity and may deteriorate in a moist environment.[3] It may also be light-sensitive, so storage in an opaque container or a dark location is advisable.[9]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures

-

Inhalation: Move the victim to fresh air.[13] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[13]

-

Skin Contact: Immediately take off all contaminated clothing.[13] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] If skin irritation persists, consult a physician.[4][7]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4][7] Ensure complete irrigation by keeping eyelids apart.[9] Seek immediate medical attention.[4][9]

-

Ingestion: Rinse mouth with water.[13] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.

Spill Response Protocol

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

-

Control: Prevent further spillage if it is safe to do so.[13]

-

Protect: Don the appropriate PPE for spill cleanup (see Table 2).

-

Contain & Clean:

-

For a dry spill, carefully sweep or vacuum up the material, avoiding dust formation, and place it in a suitable, sealed container for disposal.[7][9]

-

Cover the spill area with an inert absorbent material (e.g., sand, vermiculite).[11]

-

Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[9][11]

-

-

Decontaminate: Wash the spill area thoroughly with soap and water, and prevent runoff from entering drains.[9]

-

Dispose: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste according to local regulations.[7][11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4][13]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[4][7] Hazardous combustion products include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[4]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][13]

References

- 1. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]

- 2. 5-Bromo-8-methylquinoline [myskinrecipes.com]

- 3. 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China – High Quality Chemical Compound [quinoline-thiophene.com]

- 4. fishersci.fi [fishersci.fi]

- 5. 5-Bromo-8-Methoxyquinoline - Free SDS search [msds.com]

- 6. 5-Bromo-8-methoxyquinoline, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. chemscene.com [chemscene.com]

- 11. fishersci.com [fishersci.com]

- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 13. echemi.com [echemi.com]

The Methoxy Group: A Subtle Architect of Isoquinoline Reactivity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals. Its reactivity is a subject of intense study, and among the various substituents that modulate its chemical behavior, the methoxy group (–OCH₃) holds a place of particular significance. This guide delves into the multifaceted role of the methoxy group, dissecting its electronic and steric influences on the isoquinoline core. We will explore how this seemingly simple functional group dictates the course of key synthetic transformations and ultimately enables the construction of complex, biologically active molecules. This document is intended to serve as a comprehensive resource, blending fundamental principles with practical applications to empower researchers in their quest to harness the full synthetic potential of methoxy-substituted isoquinolines.

The Dual Nature of the Methoxy Group: Electronic Effects

The influence of the methoxy group on the reactivity of the isoquinoline ring system is primarily governed by a delicate interplay of two opposing electronic effects: the resonance (or mesomeric) effect and the inductive effect.[1][2]

-